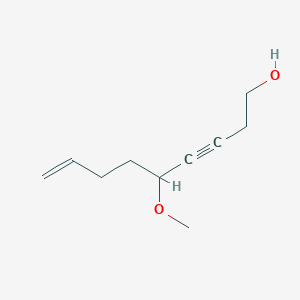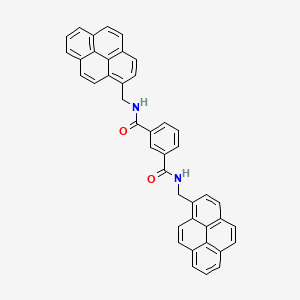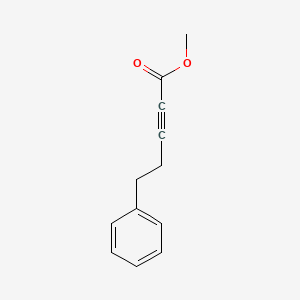![molecular formula C14H15NO4 B14222172 Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- CAS No. 740816-34-6](/img/structure/B14222172.png)
Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- is a complex organic compound with a unique structure that includes a cyclopentanone ring, a methyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- typically involves multi-step organic reactions. One common method involves the alkylation of cyclopentanone with a suitable alkylating agent, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to isolate the final product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the cyclopentanone ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2-methyl-: A simpler analog without the nitrophenyl group.
Cyclopentanone, 2,4,4-trimethyl-: Another analog with additional methyl groups.
Cyclopentanone, 2-methyl-2-[2-(4-aminophenyl)-2-oxoethyl]-, (2S)-: An analog where the nitro group is replaced by an amino group.
Uniqueness
Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
740816-34-6 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2S)-2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO4/c1-14(8-2-3-13(14)17)9-12(16)10-4-6-11(7-5-10)15(18)19/h4-7H,2-3,8-9H2,1H3/t14-/m0/s1 |
InChI Key |
IHDDAPGRJCGITI-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@]1(CCCC1=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1(CCCC1=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


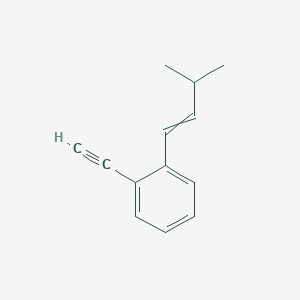
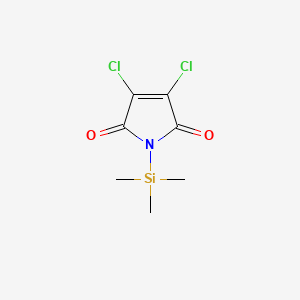
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)

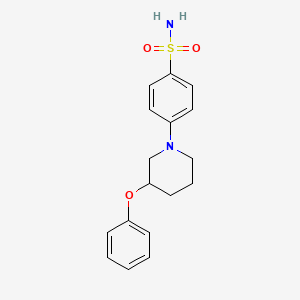
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)
